

Dimethyl 5-Nitroisophthalate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl 5-nitroisophthalate*

Cat. No.: *B082987*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-nitroisophthalate is a valuable and versatile aromatic building block in organic synthesis. Its trifunctional nature, featuring two ester groups and a nitro group on a central benzene ring, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of a wide range of functional molecules. This document provides detailed application notes and experimental protocols for the use of **dimethyl 5-nitroisophthalate** in the synthesis of X-ray contrast media, as well as its potential applications in the creation of novel polymers and metal-organic frameworks (MOFs).

Physicochemical Properties

A summary of the key physicochemical properties of **dimethyl 5-nitroisophthalate** is presented in the table below.

Property	Value	Reference
CAS Number	13290-96-5	[1]
Molecular Formula	C ₁₀ H ₉ NO ₆	[1]
Molecular Weight	239.18 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	123-125 °C	[1]
Boiling Point	381.83 °C (estimated)	[1]
Solubility	Soluble in Toluene	[1]

Applications in Organic Synthesis

The primary application of **dimethyl 5-nitroisophthalate** lies in its role as a crucial intermediate for the synthesis of non-ionic X-ray contrast agents.[\[2\]](#) The nitro group can be readily reduced to an amine, which can then be further functionalized, while the ester groups can be hydrolyzed or amidated to introduce desired side chains.

Synthesis of X-Ray Contrast Media

Dimethyl 5-nitroisophthalate is a key precursor in the industrial synthesis of widely used iodinated X-ray contrast agents such as Iopamidol, Iohexol, and Ioversol.[\[2\]](#) The general synthetic strategy involves the reduction of the nitro group to an amino group, followed by amidation of the ester functionalities and subsequent iodination of the aromatic ring.

Experimental Protocol: Synthesis of a Diamide Intermediate for X-Ray Contrast Agents

This protocol outlines the synthesis of 5-amino-N,N'-bis(1,3-dihydroxypropan-2-yl)isophthalamide, a key intermediate derived from **dimethyl 5-nitroisophthalate**.

Step 1: Reduction of **Dimethyl 5-nitroisophthalate** to Dimethyl 5-aminoisophthalate

A solution of **dimethyl 5-nitroisophthalate** in a suitable solvent (e.g., methanol, ethyl acetate) is subjected to catalytic hydrogenation.

Parameter	Value
Starting Material	Dimethyl 5-nitroisophthalate
Reagent	H ₂ gas
Catalyst	Palladium on carbon (Pd/C)
Solvent	Methanol or Ethyl Acetate
Temperature	Room Temperature
Pressure	1-3 atm
Reaction Time	2-4 hours

Procedure:

- In a hydrogenation vessel, dissolve **dimethyl 5-nitroisophthalate** in methanol.
- Add a catalytic amount of 10% Pd/C.
- Pressurize the vessel with hydrogen gas to 1-3 atm.
- Stir the reaction mixture vigorously at room temperature for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain dimethyl 5-aminoisophthalate.

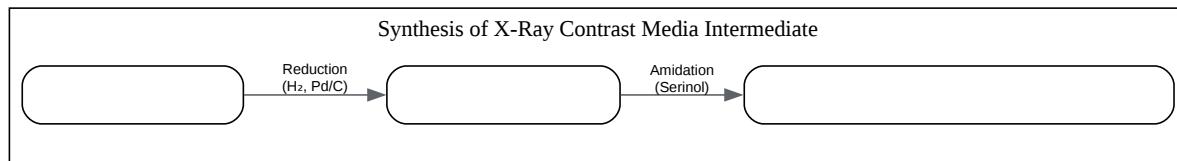
Step 2: Amidation of Dimethyl 5-aminoisophthalate

The resulting dimethyl 5-aminoisophthalate is then reacted with an amino alcohol, such as serinol (2-amino-1,3-propanediol), to form the corresponding diamide.

Parameter	Value
Starting Material	Dimethyl 5-aminoisophthalate
Reagent	2-Amino-1,3-propanediol (Serinol)
Solvent	Methanol or water
Temperature	Reflux
Reaction Time	8-12 hours

Procedure:

- Dissolve dimethyl 5-aminoisophthalate in methanol.
- Add a stoichiometric excess of serinol to the solution.
- Heat the reaction mixture to reflux and maintain for 8-12 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The product, 5-amino-N,N'-bis(1,3-dihydroxypropan-2-yl)isophthalamide, will precipitate out of the solution.
- Filter the precipitate, wash with cold methanol, and dry under vacuum.

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Synthetic workflow for an X-ray contrast media intermediate.

Building Block for Functional Polymers

Dimethyl 5-nitroisophthalate can serve as a monomer in the synthesis of specialty polyesters and polyamides. The nitro group can be either retained to impart specific properties to the polymer or reduced to an amino group for further post-polymerization modifications. While specific literature on polymers derived directly from **dimethyl 5-nitroisophthalate** is scarce, the following protocol provides a general method for the synthesis of polyesters from isophthalate derivatives.^{[3][4]}

Experimental Protocol: Synthesis of a Nitro-Functionalized Polyester (General Procedure)

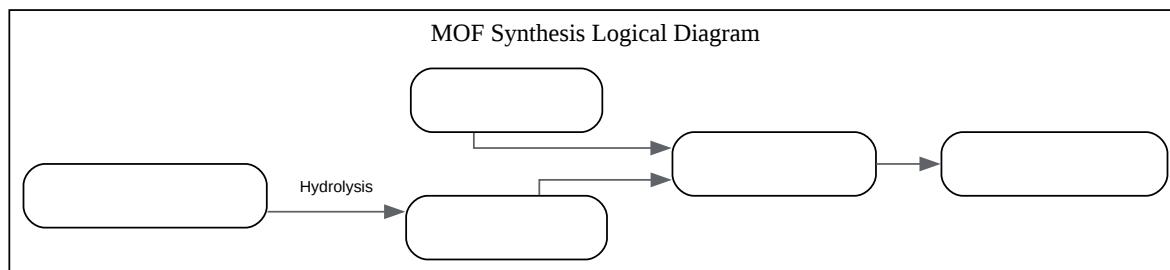
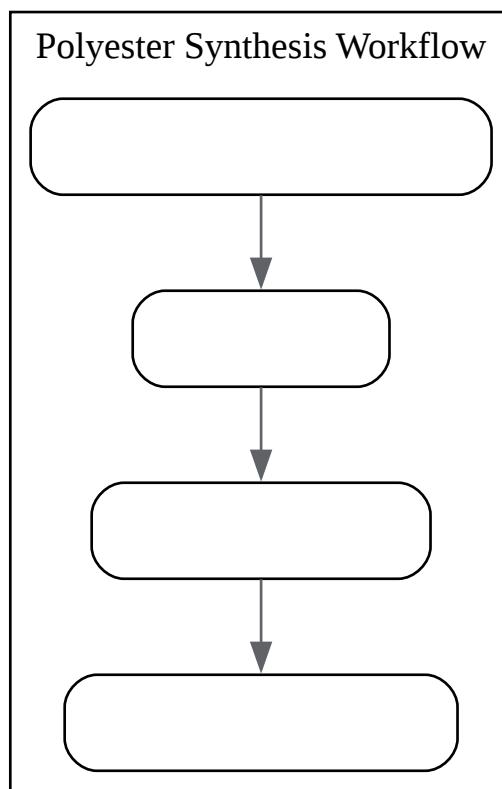
This protocol describes a two-stage melt polycondensation reaction for the synthesis of a polyester from **dimethyl 5-nitroisophthalate** and a diol (e.g., ethylene glycol).

Parameter	Stage 1: Transesterification	Stage 2: Polycondensation
Monomers	Dimethyl 5-nitroisophthalate, Ethylene Glycol	-
Catalyst	Zinc Acetate, Antimony Trioxide	-
Temperature	150-220 °C	220-280 °C
Pressure	Atmospheric	High Vacuum (<1 Torr)
Reaction Time	2-3 hours	3-5 hours

Procedure:

- Stage 1 (Transesterification):
 - Charge the reactor with **dimethyl 5-nitroisophthalate**, ethylene glycol (in molar excess), and the transesterification catalyst (e.g., zinc acetate).
 - Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature from 150 °C to 220 °C.

- Methanol will be evolved and should be collected. The reaction is complete when the theoretical amount of methanol has been collected.
- Stage 2 (Polycondensation):
 - Add the polycondensation catalyst (e.g., antimony trioxide).
 - Gradually increase the temperature to 280 °C while slowly reducing the pressure to below 1 Torr.
 - Continue the reaction under high vacuum for 3-5 hours to remove excess ethylene glycol and increase the polymer's molecular weight.
 - The reaction is monitored by the increase in the viscosity of the melt.
 - Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized.



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